![molecular formula C20H13N B14481451 7H-Dibenzo[a,c]carbazole CAS No. 65216-36-6](/img/structure/B14481451.png)
7H-Dibenzo[a,c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Dibenzo[a,c]carbazole is a polycyclic aromatic hydrocarbon with the molecular formula C20H13N. It is a crystalline solid that is highly hydrophobic and is found in tobacco smoke, fossil fuels, and other organic combustion products . This compound is known for its potential carcinogenic properties and is considered a possible human carcinogen by the International Agency for Research on Cancer .
Preparation Methods
7H-Dibenzo[a,c]carbazole can be synthesized through various synthetic routes. One common method involves the cyclization of 1,1’-bi-2-naphthol under specific reaction conditions . The industrial production of this compound typically involves the use of high-temperature pyrolysis of organic materials, which leads to the formation of polycyclic aromatic hydrocarbons, including this compound .
Chemical Reactions Analysis
7H-Dibenzo[a,c]carbazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It neutralizes acids in exothermic reactions to form salts and water . It may also react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . Common reagents used in these reactions include strong oxidizing agents and reducing agents. Major products formed from these reactions include hydroxylated derivatives and other oxidized products .
Scientific Research Applications
7H-Dibenzo[a,c]carbazole has several scientific research applications. In chemistry, it is used to study the mechanisms of polycyclic aromatic hydrocarbon metabolism and their interactions with enzymes such as cytochrome P450 . In biology and medicine, it is used as a model compound to study the carcinogenic effects of polycyclic aromatic hydrocarbons and their impact on DNA . Additionally, it has applications in the development of high-performance solar cells and organic phosphorescent materials .
Mechanism of Action
The mechanism of action of 7H-Dibenzo[a,c]carbazole involves its metabolism by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 . These enzymes hydroxylate the compound at specific sites, leading to the formation of reactive metabolites that can form DNA adducts . The formation of these adducts can result in mutations and potentially lead to carcinogenesis . The dominant pathway of metabolism involves electrophilic addition-rearrangement mechanisms .
Comparison with Similar Compounds
7H-Dibenzo[a,c]carbazole is similar to other polycyclic aromatic hydrocarbons such as dibenz[a,j]acridine and dibenzo[a,g]carbazole . it is unique in its specific metabolic pathways and the particular enzymes involved in its metabolism . Other similar compounds include 3,4:5,6-dibenzocarbazole and 7-aza-7H-dibenzo[c,g]fluorene . The uniqueness of this compound lies in its specific interactions with cytochrome P450 enzymes and its potent carcinogenic properties .
Properties
CAS No. |
65216-36-6 |
|---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(21),2,5,7,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C20H13N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-20/h1-3,5-12H,4H2 |
InChI Key |
DSJHYRQILJITBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C=CC=CC3=C4C5=CC=CC=C5N=C4C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



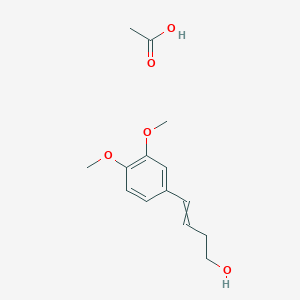
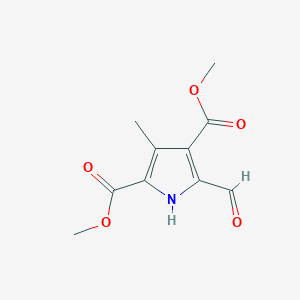
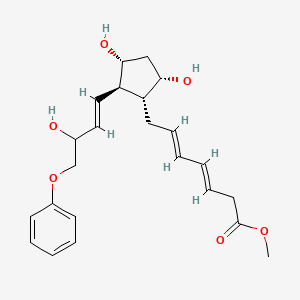
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)



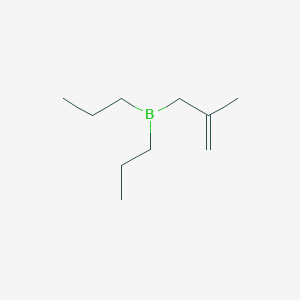
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
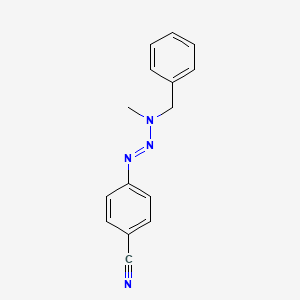

![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
